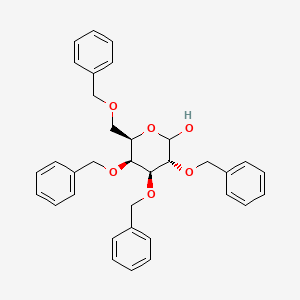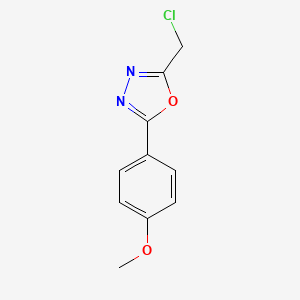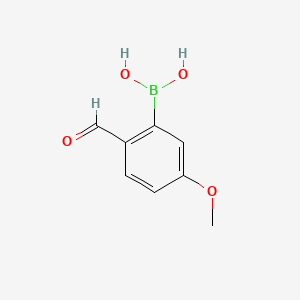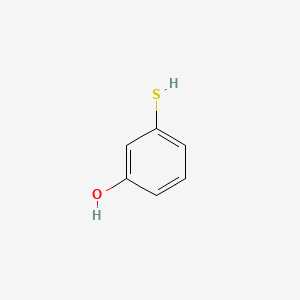
3-Hydroxythiophenol
Übersicht
Beschreibung
3-Hydroxythiophenol is a chemical compound with the molecular formula C6H6OS and a molecular weight of 126.18 . It is also known by the synonyms 3-Hydroxy and 3-mercaptophenol .
Synthesis Analysis
3-Hydroxythiophenol is a versatile intermediate for the synthesis of medicinal and heterocyclic compounds . Two novel and practical syntheses of 3-hydroxythiophenol have been achieved using readily available and inexpensive starting materials .Molecular Structure Analysis
The molecular structure of 3-Hydroxythiophenol contains a total of 14 bonds. There are 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis
3-Hydroxythiophenols exist in a solvent-dependent equilibrium with their tautomers . They are much less reactive to electrophiles than corresponding 3-hydroxypyrroles . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
3-Hydroxythiophenols exist in a solvent-dependent equilibrium with their tautomers . The amount of tautomer is greater than in the case of the corresponding 3-hydroxypyrroles .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
3-Hydroxythiophenol is recognized for its role as a versatile intermediate in synthesizing medicinal and heterocyclic compounds. Novel and practical syntheses of 3-Hydroxythiophenol have been developed using cost-effective and readily available materials, highlighting its importance in medicinal chemistry (Zhang et al., 2003). Further improvements in its synthesis process have been devised, enhancing its accessibility for various applications (Biggs et al., 2013).
Chemical and Spectroscopic Properties
Research on 3-Hydroxythiophene's chemical and spectroscopic properties reveals its potential for forming distinct heterocycles and its solvent-dependent equilibrium with thiophen-3(2H)-one tautomers. This aspect influences its reactivity to electrophiles and the regioselectivity in various chemical reactions, making it valuable in chemical synthesis (Hunter & Mcnab, 2010).
Polymer and Material Science Applications
In the field of materials science, 3-Hydroxythiophenol derivatives like poly[3-(10-hydroxydecyl)-2,5-thienylene] have been studied for their chromic behavior and applications in materials like hydroxy functionalized polymer. These materials have potential uses in various solvent/non-solvent mixtures and in the solid state, particularly in UV–vis spectroscopy applications (Lanzi et al., 2003). Furthermore, the electrochemical characteristics of 3,4-ethylenedioxythiophene (EDOT) derivatives bearing hydroxyl groups derived from 3-Hydroxythiophenol have been investigated for biosensor applications, demonstrating their ability to detect glucose in various conditions (Kros et al., 2002).
Novel Synthetic Applications
The Marshall resin has been employed in the synthesis of hydroxamic acids from carboxylic acids using 3-Hydroxythiophenol, demonstrating its versatility in synthesizing a library of discrete hydroxamic acids. This showcases the compound's utility in creating diverse chemical libraries (Choi et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-sulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c7-5-2-1-3-6(8)4-5/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFIAZGYBIBEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371478 | |
| Record name | 3-Hydroxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxythiophenol | |
CAS RN |
40248-84-8 | |
| Record name | 3-Hydroxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)
![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)
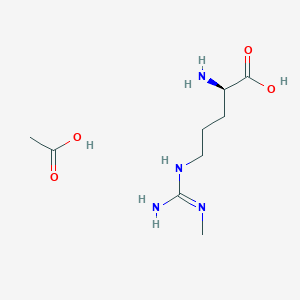



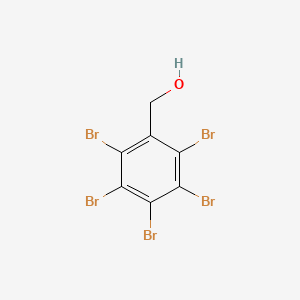
![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)
![7-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1363400.png)
